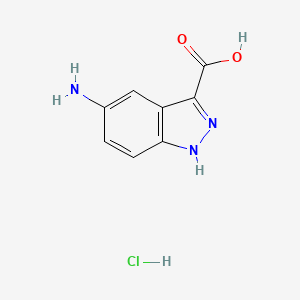

5-Amino-1H-indazole-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the indazole ring can be achieved using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-indazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride or iron powder are commonly used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Coupling Reactions: Coupling agents like carbodiimides (e.g., EDC) are used for amide bond formation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indazole derivatives.

Coupling Reactions: Amides or esters.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. It has been identified as a precursor for compounds that act on nicotinic acetylcholine receptors, which are crucial in treating conditions like Alzheimer's disease and schizophrenia .

Case Study:

In a study focusing on indazole derivatives, researchers synthesized various compounds that demonstrated significant activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding affinity of these derivatives was enhanced by the presence of the amino group from 5-amino-1H-indazole-3-carboxylic acid, leading to potential anti-inflammatory drugs .

Biochemical Research

Enzyme Inhibition Studies:

This compound has been employed in studies investigating enzyme inhibition and protein interactions. It provides insights into cellular mechanisms and potential therapeutic targets by acting as an inhibitor for specific enzymes such as COX-2 .

Research Findings:

Recent research highlighted its role in elucidating the structure-function relationship of proteins involved in metabolic pathways. By inhibiting key enzymes, scientists can better understand metabolic dysregulation associated with diseases like diabetes .

Agricultural Chemistry

Development of Agrochemicals:

this compound is being explored for its potential in creating agrochemicals aimed at improving crop protection and yield. Its unique properties allow for innovative formulations that can enhance the efficacy of existing pesticides and herbicides .

Application Example:

Studies have indicated that formulations incorporating this compound can improve the resistance of crops to pests and diseases, thereby increasing overall agricultural productivity .

Material Science

Advanced Material Development:

The compound is also investigated for its applications in material science, particularly in the development of polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials .

Material Properties:

Research has shown that incorporating 5-amino-1H-indazole-3-carboxylic acid into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Targeting neurological disorders, e.g., Alzheimer's disease |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways and therapeutic targets |

| Agricultural Chemistry | Development of agrochemicals | Enhanced crop protection and yield |

| Material Science | Advanced materials development | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Indazole-3-carboxylic acid: Lacks the amino group at the 5-position.

5-Nitro-1H-indazole-3-carboxylic acid: Contains a nitro group instead of an amino group.

1H-indazole-3-carboxylic acid: Lacks the amino group at the 5-position.

Uniqueness

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is unique due to the presence of both the amino group at the 5-position and the carboxylic acid group at the 3-position. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

5-Amino-1H-indazole-3-carboxylic acid hydrochloride (commonly referred to as 5-AI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

5-AI is characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring. This unique structure contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 179.16 g/mol |

| CAS Number | 4498-67-3 |

| Solubility | Soluble in water |

5-AI operates primarily through the inhibition of specific kinases, including CHK1 and CHK2, which are critical regulators of the cell cycle. By inhibiting these kinases, 5-AI can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it interacts with the sphingosine-1 phosphate receptor-1 (S1P1), influencing various signaling pathways that regulate cell survival and proliferation .

Biochemical Pathways

The inhibition of CHK1 and CHK2 leads to:

- Disruption of DNA damage response mechanisms.

- Induction of apoptosis in tumor cells.

- Modulation of cellular metabolism and growth.

Anticancer Properties

Research has demonstrated that 5-AI exhibits promising anticancer activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival .

Antimicrobial Activity

In addition to its anticancer effects, 5-AI has shown antimicrobial properties. Studies indicate that it possesses activity against Candida species, including Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.807 mM against C. albicans, suggesting potential as an antifungal agent .

Case Studies

- Anticandidal Activity : A study evaluated a series of indazole derivatives, including 5-AI, for their efficacy against C. albicans and C. glabrata. The results indicated that modifications to the indazole structure could enhance antifungal activity, with some compounds demonstrating significant potency at low concentrations .

- Cancer Cell Studies : In a series of experiments on breast cancer cell lines, treatment with 5-AI resulted in increased levels of apoptotic markers and decreased cell viability, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

The biological activity of 5-AI can be compared with other indazole derivatives:

| Compound | Activity | Remarks |

|---|---|---|

| Indazole-3-carboxylic acid | Moderate anticancer activity | Lacks amino group at the 5-position |

| 5-Nitro-1H-indazole-3-carboxylic acid | Limited antimicrobial properties | Contains a nitro group instead of an amino group |

| 1H-indazole-3-carboxylic acid | Low biological activity | Lacks amino group at the 5-position |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-1H-indazole-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid (e.g., 3–5 h at reflux), followed by recrystallization from DMF/acetic acid to isolate the product . Adjusting molar ratios (e.g., 1.1:1 for aldehyde to amine) and reaction time can enhance yields. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can purity and structural integrity be validated for this compound?

- Analytical Techniques :

- HPLC : Assess purity using C18 columns with UV detection at 254 nm .

- NMR : Confirm the presence of the indazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and carboxylic acid group (δ 12–13 ppm for COOH) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the key solubility properties of this compound in common solvents?

- Data : Limited solubility in water but moderate solubility in DMF, DMSO, and acetic acid. Solubility can be enhanced using co-solvents (e.g., ethanol:water 1:1) .

Advanced Research Questions

Q. How do competing side reactions (e.g., dimerization or oxidation) occur during synthesis, and how can they be mitigated?

- Mechanistic Insight : Under acidic conditions, the amino group may undergo unintended protonation, leading to dimerization. Adding antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) can suppress oxidation . Kinetic studies via in-situ IR spectroscopy can identify intermediates prone to side reactions.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Case Study : Discrepancies in aromatic proton signals may arise from tautomerism in the indazole ring. Variable-temperature NMR (e.g., 25–60°C) or 2D-COSY experiments can distinguish tautomeric forms .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Approach : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack . Compare results with experimental reactivity in cross-coupling reactions.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Data :

| Condition | Degradation (%) | Half-Life (h) | Method |

|---|---|---|---|

| pH 2 (HCl, 25°C) | 15% | 48 | HPLC |

| pH 7 (PBS, 40°C) | 5% | 120 | LC-MS |

| Storage at –20°C in desiccated form is recommended for long-term stability. | |||

Q. How can this compound serve as a precursor for bioactive derivatives (e.g., kinase inhibitors or anti-inflammatory agents)?

- Synthetic Applications :

- Amide Coupling : React with EDC/HOBt to generate carboxamide derivatives for kinase inhibition screening .

- Metal Complexation : Coordinate with Pt(II) or Ru(II) for anticancer activity studies .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?

- Methods : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For high-throughput screens, apply Z’-factor validation (Z’ > 0.5 indicates robust assays) .

Q. How can conflicting results in biological activity between studies be reconciled?

- Resolution :

Compare assay conditions (e.g., cell lines, incubation times).

Validate compound stability under assay conditions via LC-MS .

Use isothermal titration calorimetry (ITC) to confirm binding affinities .

Properties

IUPAC Name |

5-amino-1H-indazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUSLAIRVAUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.